molecular formula C11H9BrF2N2O B1438115 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole CAS No. 1152545-67-9

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole

Cat. No.: B1438115
CAS No.: 1152545-67-9
M. Wt: 303.1 g/mol
InChI Key: OPXUTGJNKGTDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a bromophenoxy group, a difluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxymethyl intermediate.

    Introduction of the Difluoromethyl Group:

    Cyclization to Form the Imidazole Ring: The final step involves the cyclization of the intermediate to form the imidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a solvent like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with conditions involving heating and the use of solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.

    2-(4-bromophenoxy)tetrahydropyran: This compound has a similar bromophenoxy group but contains a tetrahydropyran ring instead of an imidazole ring.

Uniqueness

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole is unique due to the combination of its bromophenoxy, difluoromethyl, and imidazole groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-1-(difluoromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2O/c12-8-1-3-9(4-2-8)17-7-10-15-5-6-16(10)11(13)14/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXUTGJNKGTDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC=CN2C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole
Reactant of Route 6
2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.